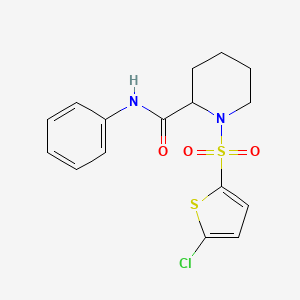
1-((5-chlorothiophen-2-yl)sulfonyl)-N-phenylpiperidine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-((5-chlorothiophen-2-yl)sulfonyl)-N-phenylpiperidine-2-carboxamide” is a complex organic molecule. It contains a piperidine ring, which is a common feature in many pharmaceutical drugs. The molecule also contains a sulfonyl group attached to a chlorothiophene, which could potentially give the compound interesting electronic properties .
Molecular Structure Analysis
The molecular structure of this compound would likely show the piperidine ring and the phenyl ring in different planes due to the sp3 hybridization of the nitrogen in the piperidine ring. The sulfonyl group would likely have a strong dipole moment, which could influence the compound’s interactions with other molecules .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as its overall size, shape, and the presence of functional groups like the sulfonyl group and the amide group would influence properties like solubility, melting point, and reactivity .
Aplicaciones Científicas De Investigación
Anticancer Applications
- Synthesis and Anticancer Evaluation of 1,4‐Naphthoquinone Derivatives: This study focused on synthesizing and evaluating the biological activity of phenylaminosulfanyl‐1,4‐naphthoquinone derivatives, including compounds related to 1-((5-chlorothiophen-2-yl)sulfonyl)-N-phenylpiperidine-2-carboxamide. The compounds exhibited potent cytotoxic activity against various human cancer cell lines and low toxicity in normal human kidney cells. Some compounds induced apoptosis and cell cycle arrest at the G1 phase through the upregulation of caspase-3 and caspase-7 proteins (Ravichandiran et al., 2019).
Antimicrobial Activity
- Green Approach for the Synthesis of Thiophenyl Pyrazoles and Isoxazoles: This study involved the preparation of N-((1,3-diphenyl-5-aryl-1H-pyrazol-4-yl)sulfonyl)thiophene-2-carboxamides and related compounds. They displayed potential antibacterial activity against B. subtilis and antifungal activity against A. niger, indicating the potential for antimicrobial applications of related sulfonamide compounds (Sowmya et al., 2018).
Antiproliferative Activities
- Synthesis and Antiproliferative Activities of Pyrazole-Sulfonamide Derivatives: A series of pyrazole-sulfonamide derivatives, related to the chemical structure of interest, were synthesized and evaluated for their antiproliferative activities. Some of these compounds showed promising broad-spectrum antitumor activity, comparable to commonly used anticancer drugs (Mert et al., 2014).
Apoptosis Inducers and Anticancer Agents
- Discovery and Structure-Activity Relationship of Thiophenyl-Chalcone Derivatives: A series of thiophenyl-chalcones, structurally similar to the compound , was synthesized and evaluated for their antioxidant and anticancer activities. One derivative, in particular, demonstrated notable apoptosis induction in cancer cell lines, offering insights into the potential application of related compounds in cancer treatment (Zhang et al., 2005).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
1-(5-chlorothiophen-2-yl)sulfonyl-N-phenylpiperidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O3S2/c17-14-9-10-15(23-14)24(21,22)19-11-5-4-8-13(19)16(20)18-12-6-2-1-3-7-12/h1-3,6-7,9-10,13H,4-5,8,11H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDFKVXHDBJOBGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C(=O)NC2=CC=CC=C2)S(=O)(=O)C3=CC=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((5-chlorothiophen-2-yl)sulfonyl)-N-phenylpiperidine-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-ethyl-1,3-dimethyl-5-(phenethylamino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2680707.png)
![3-(2-Chlorophenyl)-5-{1-[(3-fluorophenyl)acetyl]pyrrolidin-2-yl}-1,2,4-oxadiazole](/img/structure/B2680709.png)
![(Z)-4-(N,N-diisobutylsulfamoyl)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2680710.png)

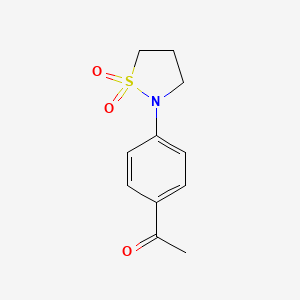
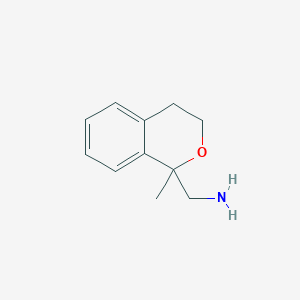
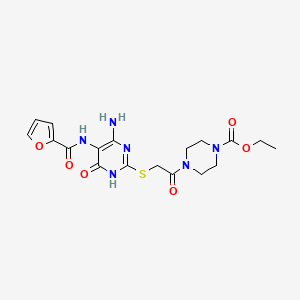

![2-chloro-N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2680719.png)
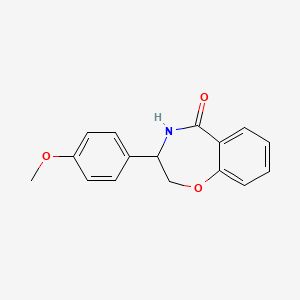


![(2S)-2-[(Benzyloxy)methyl]-2,3-dihydro-1,4-benzodioxin-6-amine](/img/structure/B2680725.png)